5-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2-(trifluoromethyl)benzyl)pyrimidin-4-amine
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Overview
Description
5-(3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2-(trifluoromethyl)benzyl)pyrimidin-4-amine is a complex organic compound characterized by its unique structural features, including a fluorophenyl group, a trifluoromethyl group, and a pyrimidin-4-amine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core pyrimidin-4-amine structure This can be achieved through a condensation reaction between an appropriate amine and a formyl derivative
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The fluorophenyl group can be oxidized to form corresponding fluorophenol derivatives.
Reduction: The trifluoromethyl group can be reduced to form trifluoromethane derivatives.
Substitution: The pyrimidin-4-amine core can undergo nucleophilic substitution reactions with different reagents.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as hydrogen peroxide or chromic acid.
Reduction reactions may involve lithium aluminum hydride or sodium borohydride.
Substitution reactions may require strong nucleophiles and appropriate solvents.
Major Products Formed:
Oxidation products include fluorophenol derivatives.
Reduction products include trifluoromethane derivatives.
Substitution products include various substituted pyrimidin-4-amines.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: It serves as a versatile intermediate in the synthesis of more complex molecules.
Biology: It has been studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is being explored for its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole
4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione
1H-Pyrazolo[3,4-d]pyrimidin-4-amine
Uniqueness: This compound stands out due to its unique combination of structural features, which contribute to its distinct chemical and biological properties. Its trifluoromethyl group, in particular, enhances its stability and reactivity, making it a valuable candidate for various applications.
Properties
IUPAC Name |
5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-[[2-(trifluoromethyl)phenyl]methyl]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F4N5O/c21-16-8-4-2-6-13(16)18-28-19(30-29-18)14-10-25-11-27-17(14)26-9-12-5-1-3-7-15(12)20(22,23)24/h1-8,10-11H,9H2,(H,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYHPUDCIVNFEBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC2=NC=NC=C2C3=NC(=NO3)C4=CC=CC=C4F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F4N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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